molecular formula C14H24N4O3S B215080 2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide

Cat. No. B215080
M. Wt: 328.43 g/mol
InChI Key: ONJQQUIVTPAFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide, commonly known as HEPES, is a zwitterionic buffer that is widely used in scientific research. It is a derivative of the piperazine family and is commonly used in biochemistry, molecular biology, and cell biology experiments. HEPES is a versatile buffer that is used to maintain a stable pH in various biological systems.

Mechanism of Action

HEPES acts as a proton acceptor and donor, which helps to maintain a stable pH in biological systems. It has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. HEPES does not interfere with enzymatic reactions and does not bind to metal ions, making it an ideal buffer for biochemical and physiological experiments.
Biochemical and Physiological Effects:
HEPES has been shown to have no significant effect on cell growth, morphology, or viability. It is a non-toxic buffer that does not interfere with biological processes. HEPES has been shown to have no effect on enzyme activity or protein stability, making it an ideal buffer for biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

HEPES has several advantages as a buffer for lab experiments. It is a non-toxic and non-ionic buffer that does not interfere with biological processes. It has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. HEPES is also water-soluble, which makes it easy to dissolve in aqueous solutions.
However, HEPES has some limitations as a buffer for lab experiments. It is relatively expensive compared to other buffers, and it is not stable at high temperatures. HEPES can also interfere with some enzymatic reactions, so it is important to test its compatibility with specific enzymes before use.

Future Directions

HEPES has many potential future directions in scientific research. One potential direction is the development of new derivatives of HEPES that are more stable at high temperatures. Another potential direction is the use of HEPES in drug delivery systems, as it has been shown to have low toxicity and does not interfere with biological processes. HEPES may also have potential applications in the development of biosensors and diagnostic tools.
Conclusion:
In conclusion, HEPES is a versatile buffer that is widely used in scientific research. It is a non-toxic and non-ionic buffer that does not interfere with biological processes. HEPES has a pKa value of 7.55, which makes it an effective buffer in the physiological pH range. Although HEPES has some limitations, it has many potential future directions in scientific research, making it an important tool for researchers in biochemistry, molecular biology, and cell biology.

Synthesis Methods

HEPES can be synthesized using a two-step process. In the first step, 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES acid) is synthesized by reacting 2-(2-hydroxyethyl)piperazine with 1,3-propanesultone. In the second step, HEPES acid is converted into its sodium salt form by reacting it with sodium hydroxide. The final product is a white crystalline powder that is water-soluble.

Scientific Research Applications

HEPES is widely used in scientific research as a buffer to maintain the pH of biological systems. It is commonly used in cell culture media, protein purification, and enzyme assays. HEPES is also used in electrophoresis and chromatography techniques. It is a non-toxic and non-ionic buffer that does not interfere with biological processes, making it an ideal buffer for scientific research.

properties

Molecular Formula

C14H24N4O3S

Molecular Weight

328.43 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C14H24N4O3S/c1-12(2)16-22(20,21)13-4-3-5-15-14(13)18-8-6-17(7-9-18)10-11-19/h3-5,12,16,19H,6-11H2,1-2H3

InChI Key

ONJQQUIVTPAFIF-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.